molecular formula C12H12N2O B6442202 2-(2,3-dimethylphenoxy)pyrazine CAS No. 2549006-01-9

2-(2,3-dimethylphenoxy)pyrazine

Cat. No.: B6442202
CAS No.: 2549006-01-9
M. Wt: 200.24 g/mol
InChI Key: RVNVIMGKUXVLAV-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrazine ring substituted with a 2,3-dimethylphenoxy group. Pyrazines are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)pyrazine typically involves the reaction of 2,3-dimethylphenol with pyrazine derivatives. One common method is the nucleophilic substitution reaction where 2,3-dimethylphenol reacts with a halogenated pyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrazine ring or the phenoxy group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated pyrazines and bases like potassium carbonate in DMF.

Major Products

    Oxidation: Pyrazine oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine compounds depending on the reagents used.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: A related compound with similar structural features but lacking the phenoxy group.

    2-Methylpyrazine: Another pyrazine derivative with a single methyl group.

    2,5-Dimethylpyrazine: A pyrazine with methyl groups at the 2 and 5 positions.

Uniqueness

2-(2,3-Dimethylphenoxy)pyrazine is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-11(10(9)2)15-12-8-13-6-7-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNVIMGKUXVLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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